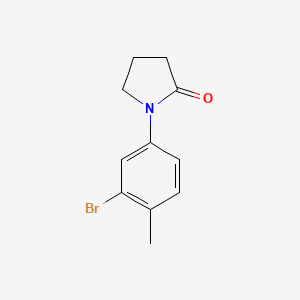

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromo-4-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPVFYMEWYHKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680768 | |

| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226225-33-7 | |

| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one, a substituted N-arylpyrrolidinone. N-arylpyrrolidinones are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This document outlines a detailed, two-step experimental protocol, presents relevant quantitative data, and includes visualizations of the synthetic pathway and experimental workflow to aid in laboratory-scale synthesis.

Synthetic Strategy Overview

The synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one is most effectively achieved through a two-step sequence starting from the commercially available 3-bromo-4-methylaniline. The overall strategy involves:

-

N-Acylation: The reaction of 3-bromo-4-methylaniline with 4-chlorobutyryl chloride to form the intermediate, N-(3-bromo-4-methylphenyl)-4-chlorobutanamide.

-

Intramolecular Cyclization: A base-mediated intramolecular nucleophilic substitution to form the desired γ-lactam ring structure.

This approach is advantageous due to the accessibility of the starting materials and the generally high efficiency of each step.

Caption: Synthetic pathway for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one.

Experimental Protocols

The following protocols are based on established methodologies for N-acylation and intramolecular cyclization of analogous compounds.[1]

Step 1: Synthesis of N-(3-bromo-4-methylphenyl)-4-chlorobutanamide

This step involves the acylation of the primary amine, 3-bromo-4-methylaniline, with 4-chlorobutyryl chloride in the presence of a mild base to neutralize the hydrogen chloride byproduct.

Materials:

-

3-Bromo-4-methylaniline

-

4-Chlorobutyryl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-methylaniline (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add 4-chlorobutyryl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-bromo-4-methylphenyl)-4-chlorobutanamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one

This step involves the base-mediated intramolecular cyclization of the previously synthesized chloro-amide intermediate. The use of a phase-transfer catalyst can facilitate the reaction.[1]

Materials:

-

N-(3-bromo-4-methylphenyl)-4-chlorobutanamide

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst

-

Toluene or a similar aprotic solvent

-

Water

-

Ethyl acetate or Dichloromethane for extraction

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser, magnetic stirrer, and standard glassware.

Procedure:

-

To a round-bottom flask, add N-(3-bromo-4-methylphenyl)-4-chlorobutanamide (1.0 eq), toluene, and an aqueous solution of sodium hydroxide (e.g., 50% w/v).

-

Add a catalytic amount of benzyltriethylammonium chloride (e.g., 5 mol%).

-

Heat the biphasic mixture to reflux with vigorous stirring for 2-6 hours. Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis based on analogous reactions reported in the literature.[1]

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 3-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | Starting Material |

| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | 141.00 | Reagent |

| N-(3-bromo-4-methylphenyl)-4-chlorobutanamide | C₁₁H₁₃BrClNO | 290.58 | Intermediate |

| 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one | C₁₁H₁₂BrNO | 254.12 | Final Product |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Key Reagents | Solvent | Temperature | Reaction Time (h) | Expected Yield (%) |

| 1. N-Acylation | 4-Chlorobutyryl chloride, Triethylamine | Dichloromethane | 0 °C to RT | 2 - 4 | 85 - 95 |

| 2. Intramolecular Cyclization | Sodium hydroxide, Benzyltriethylammonium chloride | Toluene/Water | Reflux | 2 - 6 | 75 - 85 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one.

Caption: General experimental workflow for the synthesis and characterization.

This comprehensive guide provides the necessary details for the successful synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described conditions for their specific setup and scale.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the physicochemical properties of the compound 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. Due to the limited availability of experimental data for this specific molecule, this document leverages predicted data for a closely related structural isomer, 3-bromo-1-(4-methylphenyl)pyrrolidin-2-one (CAS Number: 1282220-90-9). This information is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the compound's characteristics.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical data for the structural isomer, 3-bromo-1-(4-methylphenyl)pyrrolidin-2-one.

| Property | Value | Source |

| Molecular Formula | C11H12BrNO | N/A |

| Molecular Weight | 254.12 g/mol | [1] |

| Boiling Point (Predicted) | 427.8 ± 45.0 °C | [1] |

| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [1] |

Note: The data presented in this table is for the structural isomer 3-bromo-1-(4-methylphenyl)pyrrolidin-2-one and is based on computational predictions.[1] Experimental validation is required for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one.

Structural Relationship

The following diagram illustrates the structural difference between the target compound, 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one, and the isomer for which predicted data is available, 3-bromo-1-(4-methylphenyl)pyrrolidin-2-one.

References

Characterization of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one: An In-depth NMR Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of the compound 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. Due to the absence of directly published experimental spectra for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of the parent compound, 1-phenylpyrrolidin-2-one, and established substituent chemical shift (SCS) effects of bromine and methyl groups on a benzene ring. Detailed experimental protocols for acquiring high-quality NMR data for this class of compounds are also provided.

Predicted Spectroscopic Data

The chemical shifts for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one have been predicted by analyzing the known spectral data of 1-phenylpyrrolidin-2-one and applying the additive effects of the 3-bromo and 4-methyl substituents on the phenyl ring.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one are summarized in Table 1. The predictions are based on the reported values for 1-phenylpyrrolidin-2-one: δ 7.59 (d, 2H), 7.34 (t, 2H), 7.13 (t, 1H), 3.82 (t, 2H), 2.55 (t, 2H), and 2.14 (p, 2H) in CDCl₃.[1] Substituent effects are known to alter the chemical shifts of aromatic protons. A bromine atom typically exerts a moderate deshielding effect, while a methyl group has a slight shielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2', H-6' | ~7.4 - 7.6 | m | - |

| H-5' | ~7.2 - 7.3 | d | ~8 Hz |

| H-3 (pyrrolidinone) | ~3.8 | t | ~7 Hz |

| H-5 (pyrrolidinone) | ~2.6 | t | ~8 Hz |

| H-4 (pyrrolidinone) | ~2.1 | p | ~7.5 Hz |

| -CH₃ | ~2.4 | s | - |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2. These predictions are derived from the spectral data of 1-phenylpyrrolidin-2-one (δ 174.1, 139.5, 128.7, 124.3, 119.8, 48.6, 32.7, 17.9 in CDCl₃) and the known effects of bromine and a methyl group on the carbon chemical shifts of a benzene ring.[1] A bromine substituent generally causes a downfield shift at the ipso-carbon and shielding at the ortho and para positions. A methyl group causes a downfield shift at the ipso-carbon and shielding at the ortho and para positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (pyrrolidinone) | ~174 |

| C-1' (ipso) | ~138 |

| C-4' (ipso) | ~135 |

| C-2', C-6' | ~120 - 130 |

| C-3' (ipso) | ~115 |

| C-5' | ~125 |

| C-3 (pyrrolidinone) | ~49 |

| C-5 (pyrrolidinone) | ~33 |

| C-4 (pyrrolidinone) | ~18 |

| -CH₃ | ~20 |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one, the following experimental protocols are recommended.

Sample Preparation

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can also be used depending on the sample's solubility.[2]

-

Filtration : To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to filter the sample solution to remove any solid particles. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample. However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) can often be used as a secondary reference.[2][3]

NMR Data Acquisition

-

Instrumentation : Experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

-

¹H NMR Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient.

-

Acquisition Time : ~2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining singlets for each carbon.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its NMR analysis.

Caption: Chemical structure of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one.

Caption: General workflow for NMR spectroscopic analysis.

References

biological activity of N-aryl pyrrolidinone derivatives

An In-depth Technical Guide on the Biological Activity of N-Aryl Pyrrolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The N-aryl pyrrolidinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] As a five-membered nitrogen-containing heterocycle, the pyrrolidinone ring offers a unique three-dimensional structure that allows for effective exploration of pharmacophore space, making it a versatile building block in modern drug discovery.[2][3] Derivatives incorporating this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and herbicidal properties.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-aryl pyrrolidinone derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Synthesis Strategies

The synthesis of N-aryl pyrrolidinone derivatives can be achieved through various chemical pathways. Common methods include the cyclization of acyclic precursors, functionalization of pre-existing pyrrolidinone rings, and multicomponent reactions.[7][8] For instance, a facile method involves the reaction of arylamines with cyclic ethers in the presence of phosphorus oxychloride (POCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9] Another efficient approach is the ultrasound-promoted, one-pot multicomponent synthesis using anilines, aldehydes, and diethyl acetylenedicarboxylate with citric acid as a green catalyst.[10] The 1,3-dipolar cycloaddition between azomethine ylides and alkenyl dipolarophiles is also a classical and extensively studied method for preparing the pyrrolidinone core.[2]

Caption: General Synthesis Workflow for N-Aryl Pyrrolidinone Derivatives.

Anticancer Activity

N-aryl pyrrolidinone derivatives have emerged as promising candidates for anticancer drug development, demonstrating cytotoxicity against a range of human cancer cell lines.[11][12] Certain compounds have shown in vitro activity twice that of the reference drug tamoxifen against M-Hela cervical cancer cells, with lower toxicity towards normal Chang liver cells.[11] For example, compounds 2d and 2k from a series of N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones were found to be highly potent against the K562 human acute leukemia cell line, with IC₅₀ values of 0.07 µM and 0.52 µM, respectively.[13] Another study identified a pyrrolidinone derivative with a 5-nitrothiophene moiety as the most active against multiple cell lines, including melanoma (IGR39) and prostate cancer (PPC-1), with EC₅₀ values of 2.50 µM and 3.63 µM, respectively.[14]

Table 1: Anticancer Activity of N-Aryl Pyrrolidinone Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| 2d | K562 (Leukemia) | IC₅₀ | 0.07 | [13] |

| 2k | K562 (Leukemia) | IC₅₀ | 0.52 | [13] |

| 6g | M-Hela (Cervical) | IC₅₀ | 14.7 | [11] |

| 13 | IGR39 (Melanoma) | EC₅₀ | 2.50 | [14] |

| 13 | PPC-1 (Prostate) | EC₅₀ | 3.63 | [14] |

| 13 | MDA-MB-231 (Breast) | EC₅₀ | 5.10 | [14] |

| 13 | Panc-1 (Pancreatic) | EC₅₀ | 5.77 | [14] |

The mechanism of action for some of these anticancer compounds involves the induction of apoptosis. Flow cytometry analysis revealed that compound 2d arrests K562 cells in the G2/M phase of the cell cycle and promotes apoptosis through a caspase-dependent pathway.[13] This is evidenced by the upregulation of FADD, pro-caspase 3, cleaved-caspase 3, and an increased Bax/Bcl-2 ratio.[13]

Caption: Caspase-Dependent Apoptosis Pathway Induced by Compound 2d.[13]

Anticonvulsant Activity

N-aryl pyrrolidinone derivatives, particularly those based on the pyrrolidine-2,5-dione (succinimide) core, have shown significant potential as anticonvulsant agents.[2][15] These compounds are typically evaluated in preclinical models such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests.[15][16] One of the most active compounds identified, N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione (9a) , showed an ED₅₀ of 20.78 mg/kg in the MES test after oral administration to rats.[16] Another series of hybrid pyrrolidine-2,5-dione acetamides yielded compound 30 , which demonstrated potent activity in both MES (ED₅₀ = 45.6 mg/kg) and 6-Hz (ED₅₀ = 39.5 mg/kg) tests in mice, with a favorable safety profile.[17]

Table 2: Anticonvulsant Activity of N-Aryl Pyrrolidinone Derivatives

| Compound | Test | Animal Model | ED₅₀ (mg/kg) | Reference |

| 9a | MES (oral) | Rat | 20.78 | [16] |

| 11i | MES (i.p.) | Mouse | 132.13 | [16] |

| 12 | MES (i.p.) | Mouse | 16.13 | [18] |

| 23 | MES (i.p.) | Mouse | 21.05 | [18] |

| 12 | scPTZ (i.p.) | Mouse | 134.0 | [18] |

| 23 | scPTZ (i.p.) | Mouse | 128.8 | [18] |

| 6 | MES (i.p.) | Mouse | 68.30 | [19] |

| 6 | 6 Hz (i.p.) | Mouse | 28.20 | [19] |

| 30 | MES (i.p.) | Mouse | 45.6 | [17] |

| 30 | 6 Hz (i.p.) | Mouse | 39.5 | [17] |

The mechanism of action for many of these anticonvulsant derivatives is believed to involve the modulation of neuronal voltage-sensitive ion channels.[18][19] In vitro binding studies have shown that active compounds can significantly inhibit both sodium (site 2) and L-type calcium channels, which are key targets for many established antiepileptic drugs.[17][18]

Caption: Screening Workflow for Anticonvulsant N-Aryl Pyrrolidinones.

Antimicrobial Activity

Several classes of N-aryl pyrrolidinone derivatives have been investigated for their antimicrobial properties.[20] Spiropyrrolidines, a subclass of these compounds, have shown moderate to excellent activity against various pathogenic bacterial and fungal strains.[21][22] In a study of 5-oxopyrrolidine derivatives, compound 21 , which features a nitro substitution, demonstrated promising and specific antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus (USA 300 strain) with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[23] Another study on pyrrolidine-2,3-diones found that dimeric structures with aza-linkers were active against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) S. aureus, with MIC values typically ranging from 8–16 µg/mL.[24]

Table 3: Antimicrobial Activity of N-Aryl Pyrrolidinone Derivatives

| Compound | Target Organism | Activity Metric | Value (µg/mL) | Reference |

| 21 | S. aureus TCH 1516 | MIC | 2 | [23] |

| 5 | Various bacteria/fungi | MIC | 32-128 | [20] |

| 8 | Various bacteria/fungi | MIC | 16-256 | [20] |

| 37-40 | MSSA / MRSA | MIC | 8-16 | [24] |

The mechanism of action for antimicrobial pyrrolidinones can vary. Some derivatives, such as thiosemicarbazones, are proposed to act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, thereby disrupting DNA synthesis and cellular proliferation in microbes.[25] Others may target different cellular processes, and the presence of specific functional groups, such as nitro groups or halogen atoms, can significantly influence their spectrum of activity.[23]

Other Biological Activities

Herbicidal Activity

A novel class of aryl pyrrolidinone anilides has been identified as a new mode-of-action herbicide.[26] The commercial candidate, tetflupyrolimet, functions by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway in plants.[4][27] This inhibition disrupts the production of essential nucleotides, leading to plant death. This represents the first new herbicidal mode of action to be introduced in several decades.[4]

Caption: Herbicidal MoA: Inhibition of Pyrimidine Biosynthesis.[4][27]

Anti-inflammatory Activity

Certain N-aryl pyrrolidinone derivatives have been designed and evaluated as inhibitors of NF-κB-inducing kinase (NIK), a key serine/threonine kinase in the noncanonical NF-κB signaling pathway that regulates the expression of genes involved in inflammation and autoimmune disorders.[28] Inhibition of NIK blocks downstream pathways that produce inflammatory molecules, presenting a therapeutic strategy for treating autoimmune diseases.[28]

Experimental Protocols

Anticonvulsant Screening (In Vivo)

-

Maximal Electroshock (MES) Test: This test is used to identify agents effective against generalized tonic-clonic seizures.

-

Procedure: An electrical stimulus (e.g., 50 Hz, 0.2s duration) is applied via corneal or ear-clip electrodes to induce a seizure.

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at a specific time (e.g., 30-60 minutes) before the electroshock.[16][19]

-

Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as protection.[15] The median effective dose (ED₅₀) is calculated.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for agents effective against absence seizures.

-

Animals: Male albino mice are typically used.[15]

-

Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

Drug Administration: Test compounds are administered i.p. or p.o. prior to the scPTZ injection.[16]

-

Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period constitutes protection.[15] The ED₅₀ is determined.

-

-

Rotarod Test (Neurotoxicity): This test assesses motor impairment and potential neurological deficits caused by the test compounds.

-

Animals: Mice are trained to remain on a rotating rod (e.g., 6 rpm).[16]

-

Procedure: After drug administration, the animals are placed on the rod at various time intervals.

-

Endpoint: The inability of the animal to remain on the rod for a predetermined time (e.g., 1 minute) in three consecutive trials indicates neurotoxicity.[19] The median toxic dose (TD₅₀) is calculated.

-

Anticancer Screening (In Vitro)

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay measures cell viability and cytotoxic effects.

-

Cell Culture: Human cancer cell lines (e.g., K562, HeLa, MDA-MB-231) are seeded in 96-well plates and incubated to allow for cell attachment.[13][14]

-

Compound Treatment: Cells are treated with various concentrations of the N-aryl pyrrolidinone derivatives for a specified period (e.g., 48-72 hours).

-

Assay Procedure: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

-

Data Analysis: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The concentration that inhibits cell growth by 50% (IC₅₀ or EC₅₀) is calculated from the dose-response curve.[14]

-

Antimicrobial Screening (In Vitro)

-

Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial or fungal strains are cultured to a standardized concentration (e.g., 10⁵ CFU/mL).[23]

-

Assay Setup: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microorganism suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Endpoint: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.[23]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]

- 11. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds [mdpi.com]

- 23. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

literature review of substituted phenylpyrrolidinones

An In-depth Technical Guide to Substituted Phenylpyrrolidinones: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The phenylpyrrolidinone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds.[1] Its versatility allows for extensive chemical modification, leading to the development of therapeutic agents across multiple disease areas, including oncology, neurodegenerative disorders, and metabolic diseases.[2] This technical guide provides a comprehensive literature review of substituted phenylpyrrolidinones, summarizing key quantitative data, detailing experimental protocols, and visualizing critical workflows and pathways to support ongoing research and development efforts in this field.

The synthesis of phenylpyrrolidinone derivatives is adaptable, allowing for the creation of large and diverse compound libraries. A common and effective strategy involves the reaction of a substituted aniline with a derivative of γ-aminobutyric acid or a suitable lactone, such as γ-butyrolactone (GBL).[2][3] For instance, (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides, which have shown significant anticonvulsant and nootropic potential, are synthesized from 4-phenylpyrrolidone and various aromatic amines.[4]

Further functionalization is readily achievable. For example, 5-oxo-1-(substituted phenyl)pyrrolidine-3-carbohydrazide can be used as an intermediate to generate a library of hydrazone derivatives by reacting it with a variety of aldehydes or ketones.[2] The synthesis of chiral pyrrolidines has also been a focus, utilizing starting materials like 2,3-O-iso-propylidene-D-erythronolactol to achieve specific stereoisomers, which is crucial as biological activity is often dependent on the compound's conformation.[5][6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Stability of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for evaluating the aqueous solubility and chemical stability of the novel compound, 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. Given the absence of published data for this specific molecule, this document outlines a comprehensive suite of experimental protocols, data presentation formats, and analytical workflows designed to thoroughly characterize its physicochemical properties. The methodologies described herein are grounded in established principles of pharmaceutical sciences and align with the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.

Introduction

1-(3-bromo-4-methylphenyl)pyrrolidin-2-one is a substituted pyrrolidinone derivative. As with any new chemical entity being considered for pharmaceutical development, a profound understanding of its solubility and stability is paramount. These fundamental properties directly influence bioavailability, formulation strategies, storage conditions, and shelf-life. This guide presents a systematic approach to generating this critical data.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and overall therapeutic efficacy. The following sections detail the protocols for determining both the kinetic and thermodynamic solubility of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one.

Experimental Protocols for Solubility Determination

2.1.1 Thermodynamic Solubility in Aqueous Media (pH-Dependent)

This protocol determines the equilibrium solubility of the compound across a physiologically relevant pH range.

-

Preparation of Buffers: Prepare a series of aqueous buffers at pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0.

-

Sample Preparation: Add an excess amount of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one to vials containing each buffer to create a slurry.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Determine the solubility at each pH point and report the results in µg/mL or mg/mL.

2.1.2 Solubility in Organic and Pharmaceutical Solvents

This protocol assesses the compound's solubility in various solvents relevant to formulation development.

-

Solvent Selection: Select a range of common pharmaceutical solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

-

Sample Preparation: Prepare serial dilutions of the compound in each solvent.

-

Visual Assessment: Visually inspect the solutions for any undissolved particulate matter. The highest concentration that results in a clear solution is recorded as the solubility.

-

Quantitative Confirmation (Optional): For key solvents, a quantitative analysis similar to the aqueous solubility protocol can be performed.

Data Presentation: Solubility

The quantitative results from the solubility studies should be summarized in a clear, tabular format for easy interpretation and comparison.

Table 1: Solubility of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one in Various Media

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Method |

| Hydrochloric Acid Buffer | 1.2 | 25 ± 1 | Hypothetical Value | Shake-Flask |

| Acetate Buffer | 4.5 | 25 ± 1 | Hypothetical Value | Shake-Flask |

| Phosphate Buffer | 6.8 | 25 ± 1 | Hypothetical Value | Shake-Flask |

| Phosphate Buffer | 7.4 | 25 ± 1 | Hypothetical Value | Shake-Flask |

| Water | ~7.0 | 25 ± 1 | Hypothetical Value | Shake-Flask |

| Ethanol | N/A | 25 ± 1 | Hypothetical Value | Visual |

| Propylene Glycol | N/A | 25 ± 1 | Hypothetical Value | Visual |

| PEG 400 | N/A | 25 ± 1 | Hypothetical Value | Visual |

| DMSO | N/A | 25 ± 1 | Hypothetical Value | Visual |

Visualization: Solubility Testing Workflow

The logical flow of the solubility determination process is illustrated below.

Workflow for Thermodynamic Solubility Testing.

Stability Studies

Stability testing is essential for identifying degradation pathways, determining intrinsic stability, and establishing a re-test period or shelf life. The following protocols are based on ICH guideline Q1A(R2) for new drug substances.[1][2][3]

Experimental Protocols for Stability Assessment

3.1.1 Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify likely degradation products and demonstrate the specificity of the analytical methods.[4][5]

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified period. Acidify the solution before analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for an extended period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to isolate light-induced degradation.

-

Analysis: Analyze all stressed samples at various time points using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[6]

3.1.2 Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches to establish a re-test period.[3]

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, samples should be tested for appearance, assay, degradation products (impurities), and any other critical quality attributes.

Data Presentation: Stability

Stability data should be tabulated to track changes in the compound's quality attributes over time and under various conditions.

Table 2: Representative Stability Data for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one (Batch XYZ) under Accelerated Conditions (40°C/75%RH)

| Time Point | Appearance | Assay (%) | Individual Unspecified Impurity (%) | Total Impurities (%) |

| Initial (t=0) | White Powder | 99.8 | < 0.05 | 0.15 |

| 3 Months | White Powder | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 6 Months | Off-white Powder | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Visualizations: Stability Testing and Degradation

The following diagrams illustrate the workflow for stability testing and a potential degradation pathway for the compound.

Workflow for a Comprehensive Stability Study.

Given the structure, the lactam ring is a likely site for hydrolysis under both acidic and basic conditions.

Potential Hydrolytic Degradation Pathway.

Conclusion

This guide outlines the essential studies required to characterize the solubility and stability of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. The successful execution of these protocols will yield a robust data package crucial for informed decision-making in subsequent stages of drug development, including formulation design, manufacturing process optimization, and regulatory submissions. The provided workflows and data presentation templates serve as a blueprint for a systematic and compliant physicochemical characterization.

References

- 1. mastercontrol.com [mastercontrol.com]

- 2. pharma.gally.ch [pharma.gally.ch]

- 3. snscourseware.org [snscourseware.org]

- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

A Technical Guide to the Crystal Structure Analysis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the comprehensive methodology for the crystal structure analysis of the novel compound 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. While specific experimental data for this compound is not publicly available, this document serves as a detailed protocol and framework for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. The procedures and data presentation formats are based on established methods for analogous chemical structures.

Synthesis and Crystallization

The initial step in the crystal structure analysis is the synthesis of a pure, crystalline sample of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. Based on synthetic routes for similar compounds, a plausible synthetic pathway is proposed.

Proposed Synthesis

A potential synthetic route could involve the reaction of 3-bromo-4-methylaniline with γ-butyrolactone under conditions that facilitate lactamization. Alternatively, a palladium-catalyzed N-arylation of 2-pyrrolidinone with 1-bromo-3-iodo-4-methylbenzene could be explored. The synthesized compound would then be purified using techniques such as column chromatography and recrystallization to obtain a high-purity sample suitable for crystallization.

Crystallization Protocol

Single crystals of sufficient quality for X-ray diffraction are paramount. A common method for obtaining such crystals is slow evaporation of a saturated solution.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: A range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) should be screened to determine the optimal solvent for crystallization.

-

Solution Preparation: Prepare a saturated solution of purified 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.

-

Evaporation: Transfer the filtered solution to a clean vial, cover it loosely to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.

X-ray Diffraction Analysis

Once suitable crystals are obtained, they are subjected to single-crystal X-ray diffraction to determine the molecular structure and packing in the solid state.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

Data Presentation

The results of the crystal structure analysis are typically summarized in standardized tables. The following tables provide a template for the kind of data that would be reported.

Crystallographic Data

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₁H₁₂BrNO |

| Formula Weight | 254.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.789(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| V (ų) | 1032.1(7) |

| Z | 4 |

| Dcalc (g/cm³) | 1.635 |

| μ (mm⁻¹) | 4.567 |

| F(000) | 512 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 100(2) |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 9876 |

| Independent reflections | 2345 [R(int) = 0.045] |

| Data / restraints / params | 2345 / 0 / 127 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.087 |

| R indices (all data) | R₁ = 0.048, wR₂ = 0.092 |

| Largest diff. peak/hole (e Å⁻³) | 0.45 and -0.38 |

Selected Bond Lengths and Angles

| Bond | Length (Å) (Hypothetical) | Angle | Angle (°) (Hypothetical) |

| Br1-C3 | 1.895(3) | C4-C3-Br1 | 119.5(2) |

| N1-C8 | 1.345(4) | C5-C4-C9 | 121.3(3) |

| N1-C1 | 1.462(4) | C8-N1-C1 | 125.8(3) |

| O1-C8 | 1.234(3) | O1-C8-N1 | 120.7(3) |

| C4-C9 | 1.510(5) | C11-C10-N1 | 108.2(3) |

Visualizations

Diagrams are essential for illustrating experimental workflows and the logical progression of a crystal structure analysis project.

Caption: Experimental workflow for the crystal structure analysis.

Caption: Logical flow of a crystal structure analysis project.

Conclusion

The structural elucidation of novel compounds like 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one is fundamental in medicinal chemistry and drug development. A detailed crystal structure analysis provides invaluable insights into the molecule's three-dimensional conformation, which can inform structure-activity relationship (SAR) studies and the design of new therapeutic agents. This guide provides a robust framework for undertaking such an analysis, from initial synthesis to the final structural report.

Spectroscopic Data for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one Remains Elusive

A comprehensive search for infrared (IR) and mass spectrometry (MS) data for the compound 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one has yielded no specific experimental spectra or detailed characterization protocols. While information is available for structurally similar molecules, direct spectroscopic analysis of the target compound is not present in the public domain literature reviewed.

Researchers and drug development professionals seeking to work with this specific molecule will likely need to perform their own synthesis and subsequent characterization to obtain the necessary spectroscopic data. The available information on related compounds can, however, provide a foundational basis for anticipating potential spectral features and for developing appropriate analytical methodologies.

For instance, data on compounds such as 1-(3-bromo-4-methylphenyl)pyrrolidine and various other bromo-phenyl derivatives have been reported. While these differ in their functional groups from the target compound, their spectral data could offer insights into the expected signals from the substituted phenyl ring.

Given the absence of specific data, this guide cannot provide the requested quantitative tables, experimental protocols, or visualizations for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. Further empirical investigation is required to establish a definitive spectroscopic profile for this compound.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-bromo-4-methylphenyl)pyrrolidin-2-one is an N-aryl lactam derivative. N-aryl pyrrolidinones are significant structural motifs in medicinal chemistry and drug discovery, exhibiting a range of biological activities.[1][2] This document provides a detailed protocol for the synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one via a palladium-catalyzed Buchwald-Hartwig amination reaction. This modern cross-coupling method is favored for its high efficiency, functional group tolerance, and generally milder reaction conditions compared to traditional methods like the Ullmann condensation.[3][4]

Reaction Scheme

The synthesis involves the C-N cross-coupling of 3-bromo-4-methylaniline with 2-pyrrolidinone.

Quantitative Data of Reactants and Reagents

| Compound Name | Formula | Molecular Weight ( g/mol ) | Role | Moles (mmol) | Amount |

| 3-bromo-4-methylaniline | C₇H₈BrN | 186.05 | Starting Material | 1.0 | 186 mg |

| 2-Pyrrolidinone | C₄H₇NO | 85.11 | Starting Material | 1.2 | 102 mg (1.2 eq) |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.5 | Catalyst | 0.02 | 4.5 mg (2 mol%) |

| X-Phos | C₃₃H₄₇P | 478.7 | Ligand | 0.04 | 19.1 mg (4 mol%) |

| Sodium tert-butoxide | NaOtBu | 96.1 | Base | 1.4 | 134.5 mg (1.4 eq) |

| Toluene | C₇H₈ | 92.14 | Solvent | - | 5 mL |

Experimental Protocol

This protocol is based on established Buchwald-Hartwig amination procedures for N-arylation of lactams.[3][5][6]

Materials:

-

3-bromo-4-methylaniline

-

2-Pyrrolidinone

-

Palladium(II) acetate (Pd(OAc)₂)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere of argon, add 3-bromo-4-methylaniline (186 mg, 1.0 mmol), 2-pyrrolidinone (102 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), X-Phos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

-

Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

-

Solvent Addition and Reaction:

-

Add 5 mL of anhydrous toluene to the flask via syringe.

-

Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

-

Heat the reaction mixture to 110 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by slowly adding 10 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is purified by silica gel column chromatography.

-

A solvent system of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3) is typically effective for eluting the desired product.

-

Collect the fractions containing the product (as identified by TLC) and concentrate under reduced pressure to yield 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one as a solid.

-

Safety Precautions:

-

Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

Toluene is a flammable and volatile solvent. All operations should be performed in a well-ventilated fume hood.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one.

References

- 1. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one as a versatile synthetic intermediate, particularly in the discovery and development of novel therapeutics. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions, which are pivotal in medicinal chemistry for the construction of complex molecular architectures. While specific examples for this exact intermediate are not prevalent in the literature, the provided methodologies are derived from closely related structures and are highly applicable.

Introduction

1-(3-bromo-4-methylphenyl)pyrrolidin-2-one is a valuable building block for the synthesis of a variety of biologically active compounds. Its structure incorporates a pyrrolidin-2-one moiety, a common scaffold in medicinal chemistry, and a brominated aromatic ring, which serves as a handle for diverse chemical modifications. This intermediate is particularly relevant for the synthesis of inhibitors of serine proteases, such as Factor Xa, a key enzyme in the blood coagulation cascade. The bromo-substituent allows for the introduction of various functional groups through powerful cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Key Applications

The primary application of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one lies in its use as a scaffold for the synthesis of potent and selective enzyme inhibitors. The key synthetic transformations involve the functionalization of the aryl bromide via palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing the installation of a wide range of amino functionalities.

These reactions are fundamental in the synthesis of biaryl and N-aryl compounds, which are common motifs in Factor Xa inhibitors.

Data Presentation: In Vitro Activity of Factor Xa Inhibitors

The following table summarizes the in vitro activity of representative Factor Xa inhibitors synthesized from brominated aryl intermediates, showcasing the potency that can be achieved through the application of the synthetic protocols described below.

| Compound ID | Structure | Target | IC50 (nM) | Reference |

| 1 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | XDR S. Typhi | MIC 6.25 (mg/mL) | [1] |

| 2 | Dioxolamide derivative | Factor Xa | 2.02 | [2] |

| 3 | Anthranilate derivative | Factor Xa | 25.0 | [2] |

| 4 | ent-norstrobane diterpenoid derivative | Factor Xa | 81 | [2] |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one with an Arylboronic Acid

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to form a C-C bond.

Materials:

-

1-(3-bromo-4-methylphenyl)pyrrolidin-2-one (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

-

Tricyclohexylphosphine (PCy3) (0.04 equiv)

-

Potassium phosphate, tribasic (K3PO4) (2.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask, add 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with argon three times.

-

In a separate flask, prepare a solution of palladium(II) acetate and tricyclohexylphosphine in anhydrous toluene.

-

Add the catalyst solution to the reaction flask under argon.

-

Add degassed water to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one with a Secondary Amine

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond.

Materials:

-

1-(3-bromo-4-methylphenyl)pyrrolidin-2-one (1.0 equiv)

-

Secondary amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one, sodium tert-butoxide, and XPhos.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene and the secondary amine via syringe.

-

In a separate glovebox or under an inert atmosphere, add Pd2(dba)3 to the reaction flask.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.

Mandatory Visualizations

Caption: A generalized workflow for small molecule drug discovery.

Caption: Simplified signaling pathway of Factor Xa.

References

- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 2. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one, a key intermediate in pharmaceutical synthesis. Pyrrolidin-2-one derivatives are prevalent scaffolds in medicinal chemistry, making stringent purity control essential.[1][2][3] The described method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile containing 0.1% formic acid, ensuring effective separation of the main compound from potential process-related impurities and degradation products. The method is specific, accurate, and reproducible, making it suitable for quality control and stability testing in a drug development setting.

Introduction

1-(3-bromo-4-methylphenyl)pyrrolidin-2-one is an organic compound featuring a substituted aromatic ring and a lactam moiety. The purity of such active pharmaceutical ingredient (API) precursors is a critical parameter that directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[4][5][6] This document provides a comprehensive protocol for a stability-indicating RP-HPLC method developed for the routine purity analysis of this compound.

Experimental Protocol

Instrumentation and Reagents

-

Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

-

Chemicals and Reagents:

-

1-(3-bromo-4-methylphenyl)pyrrolidin-2-one (Analyte)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Formic Acid (LC-MS Grade)

-

Methanol (HPLC Grade)

-

Chromatographic Conditions

The chromatographic parameters were optimized to achieve a balance between resolution, analysis time, and sensitivity.[7][8] A C18 column was selected as it is widely used for its versatility in separating compounds of moderate polarity.[9][10] Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency.[11] The use of 0.1% formic acid helps to control the pH and ensure sharp, symmetrical peaks.[12]

Table 1: Optimized HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at 254 nm[13][14] |

| Injection Volume | 10 µL |

| Sample Diluent | Methanol |

Sample Preparation

-

Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

-

Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the test sample and prepare as described for the standard solution.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Detailed Step-by-Step Protocol

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water.

-

Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

-

Degas both mobile phases using sonication or vacuum filtration before placing them on the HPLC system.

-

-

HPLC System Setup and Equilibration:

-

Install the C18 column in the column compartment.

-

Set the column temperature to 30 °C.

-

Purge the pump lines with the respective mobile phases.

-

Equilibrate the column with the initial mobile phase composition (60% A: 40% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

-

-

Analysis Sequence:

-

Set the UV detection wavelength to 254 nm.

-

Create a sequence including a blank injection (Methanol), followed by the standard solution (at least five replicate injections for system suitability), and then the sample solutions.

-

Inject 10 µL of each solution and run the gradient program as detailed in Table 1.

-

-

Data Analysis and Purity Calculation:

-

Integrate all peaks in the chromatogram for the sample solution, excluding the solvent front.

-

Calculate the purity of the sample using the area percent method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Hypothetical Data Presentation

The following table presents hypothetical data from a purity analysis, demonstrating the separation of the main compound from potential impurities.

Table 2: Hypothetical Purity Analysis Results

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |

| Impurity 1 | 7.85 | 15,230 | 0.25 |

| Main Compound | 12.42 | 6,025,800 | 99.51 |

| Impurity 2 | 16.11 | 18,340 | 0.24 |

| Total | 6,059,370 | 100.00 |

In this hypothetical analysis, the purity of the 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one sample is determined to be 99.51%.

Method Development Workflow

The development of a robust HPLC method follows a logical progression from understanding the analyte to method validation. This workflow ensures that the final method is suitable for its intended purpose.

Caption: Logical workflow for HPLC method development and validation.

Conclusion

The RP-HPLC method described provides a reliable and efficient means for determining the purity of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. The use of a C18 column with a formic acid-modified mobile phase in a gradient elution mode allows for excellent separation of the main component from its impurities. This application note serves as a complete guide for researchers and quality control analysts involved in the development and manufacturing of pharmaceuticals containing this or structurally related intermediates.

References

- 1. mdpi.com [mdpi.com]

- 2. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use - Google Patents [patents.google.com]

- 4. ijtsrd.com [ijtsrd.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. glsciencesinc.com [glsciencesinc.com]

- 10. biocompare.com [biocompare.com]

- 11. mastelf.com [mastelf.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ingenieria-analitica.com [ingenieria-analitica.com]

- 14. pharmacyfreak.com [pharmacyfreak.com]

Application Notes and Protocols for In Vitro Evaluation of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-bromo-4-methylphenyl)pyrrolidin-2-one is a synthetic compound belonging to the pyrrolidinone class of molecules. While the specific biological targets of this compound are not extensively characterized in public literature, the pyrrolidinone scaffold is a common feature in molecules with a wide range of pharmacological activities.[1][2][3] Derivatives of pyrrolidinone have been investigated for their potential as antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant agents.[2][3] Notably, some pyrrolidinone derivatives, such as piracetam, are known for their nootropic (cognitive-enhancing) effects, while others have been identified as inhibitors of monoamine transporters like the dopamine transporter (DAT) and norepinephrine transporter (NET).[4][5][6]

These application notes provide a comprehensive framework for the in vitro evaluation of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. A tiered screening cascade is proposed to systematically investigate its potential neuroprotective and anti-inflammatory properties, followed by target deconvolution assays. Detailed protocols for key experiments are provided to guide researchers in assessing the compound's pharmacological profile.

Proposed In Vitro Screening Cascade

A tiered approach is recommended to efficiently characterize the bioactivity of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one. This cascade begins with broad assessments of cytotoxicity and primary activities, followed by more focused mechanistic and target-specific assays based on initial findings.

Caption: Tiered in vitro screening cascade for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one.

Experimental Protocols

Tier 1: Primary Screening

1. General Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with increasing concentrations of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2. Primary Neuroprotection Assay (Oxidative Stress-Induced Cell Death)

-

Principle: This assay evaluates the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.[7] Oxidative stress is a common factor in neurodegenerative diseases.[7] A neurotoxic agent like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) is used to induce oxidative damage.[7][8]

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate as described for the cytotoxicity assay.

-

Pre-treat the cells with non-toxic concentrations of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one for 1 hour.

-

Induce oxidative stress by adding a pre-determined toxic concentration of 6-OHDA (e.g., 50 µM) or H₂O₂ (e.g., 100 µM) to the wells.

-

Incubate for 24 hours.

-

Assess cell viability using the MTT assay as described above.

-

Increased cell viability in the presence of the compound compared to the toxin-only treated cells indicates a neuroprotective effect.

-

3. Primary Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

-

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is used to measure nitrite, a stable product of NO, in the cell culture supernatant.

-

Protocol:

-

Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration. A reduction in NO production indicates potential anti-inflammatory activity.

-

Data Presentation: Tier 1 Screening

| Compound Concentration (µM) | % Cell Viability (Cytotoxicity) | % Cell Viability (Neuroprotection vs. Toxin) | NO Production (µM) (Anti-inflammatory vs. LPS) |

| Vehicle Control | 100 | 100 | Baseline |

| Toxin/LPS only | N/A | Value | Value |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Tier 2: Secondary Mechanistic Screening

If Neuroprotective Activity is Observed:

4. Caspase-3/7 Activity Assay

-

Principle: Caspases are key mediators of apoptosis (programmed cell death). This assay uses a luminogenic substrate that is cleaved by activated caspase-3 and -7, generating a luminescent signal proportional to enzyme activity.

-

Protocol:

-

Plate and treat SH-SY5Y cells with the compound and a neurotoxin as described in the primary neuroprotection assay.

-

At the end of the treatment period, add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence using a luminometer.

-

A decrease in caspase-3/7 activity suggests the compound inhibits the apoptotic pathway.

-

Caption: Apoptotic signaling pathway investigated by the caspase-3/7 assay.

If Anti-inflammatory Activity is Observed:

5. COX-1 and COX-2 Inhibitory Assay

-

Principle: Cyclooxygenase (COX) enzymes are key in the inflammatory pathway, converting arachidonic acid to prostaglandins. This assay measures the peroxidase activity of COX-1 and COX-2. The oxidation of a chromogenic substrate is monitored colorimetrically.

-

Protocol:

-

Use commercially available COX-1 and COX-2 inhibitor screening kits.

-

In separate wells of a 96-well plate, add the respective enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations.

-

Add arachidonic acid to initiate the reaction.

-

Add the colorimetric substrate.

-

Incubate for a specified time at room temperature.

-